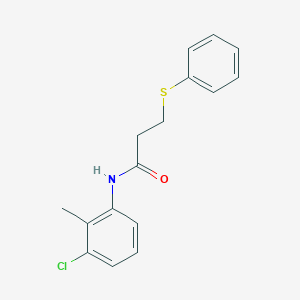
N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide, also known as CMPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CMPT belongs to the class of compounds known as amides and has been synthesized through various methods. The purpose of
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide has been found to inhibit the growth and proliferation of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide in lab experiments is its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for drug development. However, one limitation of using N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide in lab experiments is its low yield from synthesis methods. This can make it difficult to obtain sufficient quantities of N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide for testing.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide. One area of interest is the development of N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide-based drugs for the treatment of cancer and inflammation. Another area of interest is the investigation of the mechanism of action of N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide, which could lead to a better understanding of its therapeutic properties. Additionally, further studies could be conducted to optimize the synthesis method of N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide, with the goal of increasing the yield and efficiency of the process.
Conclusion:
In conclusion, N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for drug development. While there are limitations to the synthesis method of N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide, future research could lead to the optimization of the process and the development of N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide-based drugs for the treatment of various diseases.
Métodos De Síntesis
N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide can be synthesized through various methods, including the reaction of 3-chloro-2-methylbenzoyl chloride with thioanisole in the presence of a base. Another method involves the reaction of 3-chloro-2-methylbenzoic acid with thioanisole in the presence of a coupling reagent. The yield of N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide from these methods has been reported to be around 50-60%.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. N-(3-chloro-2-methylphenyl)-3-(phenylthio)propanamide has also been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-14(17)8-5-9-15(12)18-16(19)10-11-20-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVWIQCFTVFMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-3-(phenylsulfanyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


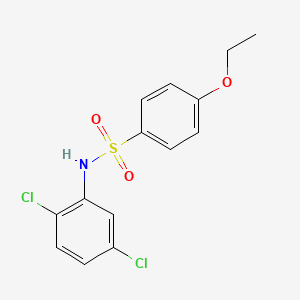
![1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone](/img/structure/B5754626.png)


![2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5754646.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5754667.png)
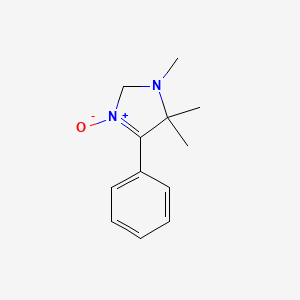
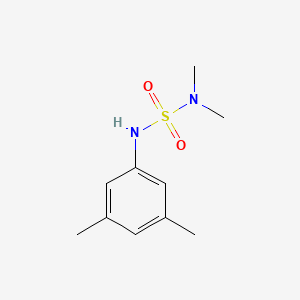
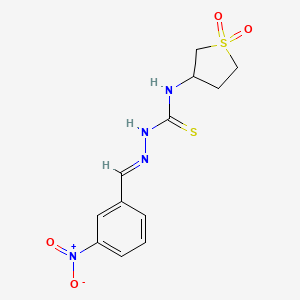

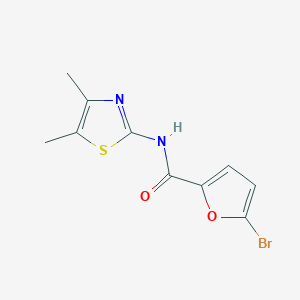
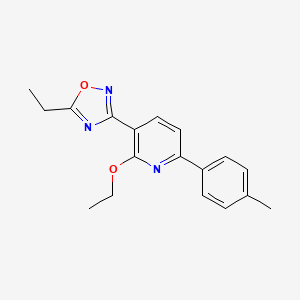
![N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5754694.png)